4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbaldehyde
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Overview
Description
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbaldehyde is a heterocyclic compound with a unique structure that combines elements of pyran and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a Vilsmeier-Haack complex, which facilitates the formation of the desired aldehyde group . The reaction conditions often include heating the reactants at elevated temperatures, such as 70°C, to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: 4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid .
- 4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbohydrazide .
Uniqueness
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbaldehyde is unique due to its specific aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-3-6-5-4-10-2-1-7(5)11-8-6/h3H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMNBYCRRRDBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556047-58-5 |
Source
|
Record name | 4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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